molecular formula C18H18N6O3S2 B6546377 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897453-89-3

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No. B6546377
CAS RN: 897453-89-3
M. Wt: 430.5 g/mol
InChI Key: PLXLCZYAYIVHAM-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H18N6O3S2 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is 430.08818080 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CpG Methylation Analysis Using Pyrosequencing

The Hs_C3orf59_04_PM PyroMark CpG assay is a cutting-edge tool designed for Pyrosequencing applications. Researchers can use this assay to analyze gene-specific CpG methylation after DNA bisulfite conversion . Pyrosequencing allows precise quantification of DNA methylation levels at specific CpG sites, making it valuable for epigenetic studies. By assessing methylation patterns, researchers can gain insights into gene regulation, disease mechanisms, and potential therapeutic targets.

Water Main Rehabilitation Practice

While not directly related to the compound, understanding water main rehabilitation methods can inform broader research on infrastructure materials. Current practices include trenchless technologies such as cured-in-place pipe (CIPP) and spray-on methods. These techniques minimize disruption during repairs and extend the lifespan of water mains . Researchers studying materials science, civil engineering, or urban planning may find this context relevant.

Standardization and Quality Control

ASTM F2599 provides guidelines for sectional repair of damaged pipe using a cured-in-place liner. Researchers interested in material standards, quality control, and industry best practices can explore this standard . Understanding how materials perform in specific applications contributes to overall safety and efficiency.

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S2/c1-9-5-6-10-11(7-9)29-16(19-10)20-12(25)8-28-17-21-13-14(22(17)2)23(3)18(27)24(4)15(13)26/h5-7H,8H2,1-4H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXLCZYAYIVHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(N3C)N(C(=O)N(C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylbenzo[d]thiazol-2-yl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide

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